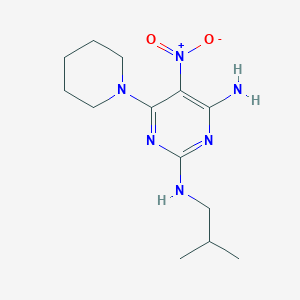
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amine group might participate in reactions with acids or with carbonyl compounds. The nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
One study explored the structural characteristics and hydrogen bonding patterns within a compound related to the title molecule. Orozco, Insuasty, Cobo, and Glidewell (2009) investigated a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine. This study revealed intricate hydrogen bonding networks, demonstrating the compound's potential for forming stable molecular structures which could have implications in material science and molecular design (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Pharmaceutical Research
Sadek, Schreeb, Schwed, Weizel, and Stark (2014) focused on the design and synthesis of 2-aminopyrimidine derivatives for potential therapeutic use. Their work highlighted the importance of structural modifications to enhance receptor affinity, demonstrating the chemical's potential in developing new therapeutic agents (Sadek, Schreeb, Schwed, Weizel, & Stark, 2014).
Catalysis and Chemical Synthesis
Körte, Warner, Vishnevskiy, Neumann, Stammler, and Mitzel (2015) examined the use of piperidine derivatives in catalysis. Their research into intramolecular frustrated Lewis pairs involving piperidine provides insights into how such compounds can facilitate or inhibit reactions, which is crucial for developing new catalytic processes (Körte et al., 2015).
Material Science and Engineering
Research by Draguta, Fonari, Masunov, Zazueta, Sullivan, Antipin, and Timofeeva (2013) explored the co-crystallization of aminopyridines and nitrophenol, including compounds similar to the title molecule. Their findings on the formation of organic salts and their structural properties contribute to the development of materials with specific optical and electronic characteristics (Draguta et al., 2013).
Corrosion Inhibition
Kaya, Guo, Kaya, Tüzün, Obot, Touir, and Islam (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their work, which combines quantum chemical calculations and molecular dynamics simulations, offers valuable insights into the design of more effective corrosion inhibitors for protecting metals (Kaya et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)8-15-13-16-11(14)10(19(20)21)12(17-13)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMZEPUPCSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
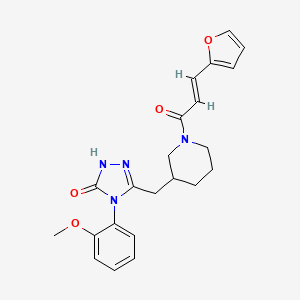
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

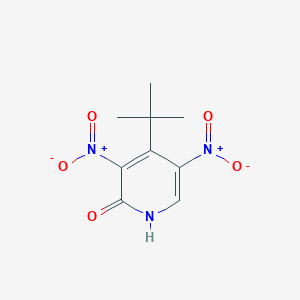
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)
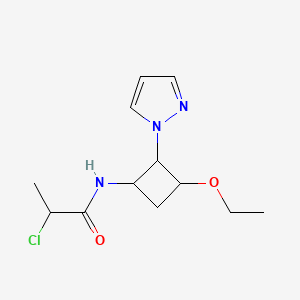
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
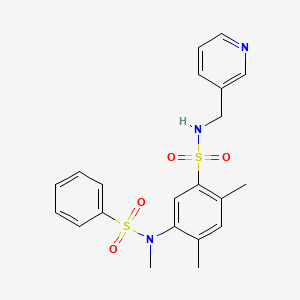



![2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2694888.png)